4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a dimethoxyphenyl group and a carbonitrile moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and thiazolidinones, have been found to interact with a variety of biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an inhibitor of PI3Kδ, a class of enzymes involved in cellular functions such as cell growth and proliferation .
Cellular Effects
4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on PI3Kδ can lead to changes in these cellular processes .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Specifically, it inhibits PI3Kδ by binding to the enzyme, thereby affecting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Metabolic Pathways
The compound is involved in metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the benzothiazine intermediate.
Formation of the Carbonitrile Moiety: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable nitrile source, such as sodium cyanide or potassium cyanide, reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives
Uniqueness
4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is unique due to its specific structural features, such as the combination of a benzothiazine ring with a dimethoxyphenyl group and a carbonitrile moiety
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-4-7-18-15(8-12)20(11-14(10-19)25(18,21)22)13-5-6-16(23-2)17(9-13)24-3/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFYZJHYYSQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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